4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid
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Overview
Description
4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid is an organoboron compound with the molecular formula C7H6BF3O4 and a molecular weight of 221.93 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a hydroxy group and a trifluoromethoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Biochemical Pathways
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Further, the compound’s efficacy could be influenced by factors such as pH, presence of other molecules, and specific conditions within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 4-hydroxy-2-(trifluoromethoxy)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may involve the use of more robust and cost-effective catalysts and reagents to reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or quinone derivatives.
Esterification: The boronic acid can react with alcohols to form boronate esters.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Esterification: Alcohols and acid catalysts.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols and quinones.
Esterification: Boronate esters.
Scientific Research Applications
4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a trifluoromethoxy group.
2-(Trifluoromethyl)phenylboronic acid: Similar structure but with the trifluoromethyl group in a different position.
Uniqueness: 4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both a hydroxy group and a trifluoromethoxy group on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
[4-hydroxy-2-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O4/c9-7(10,11)15-6-3-4(12)1-2-5(6)8(13)14/h1-3,12-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFONOIYZYXRMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O)OC(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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